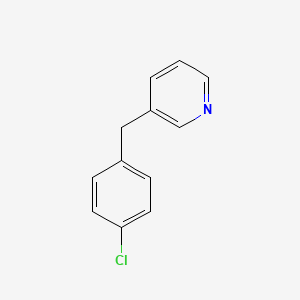

3-(4-Chlorobenzyl)pyridine

Description

Significance of Pyridine (B92270) Derivatives as Chemical Scaffolds in Modern Organic and Materials Science

Pyridine derivatives are indispensable building blocks in a multitude of scientific disciplines. wikipedia.org Their utility stems from the unique electronic nature of the pyridine ring, a six-membered heterocycle containing a nitrogen atom. This nitrogen atom imparts a basic character and a dipole moment to the molecule, influencing its reactivity and intermolecular interactions. wikipedia.org

In organic synthesis , pyridines serve as versatile precursors, catalysts, and reagents. wikipedia.org They are integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and other functional organic molecules. ajrconline.org The pyridine moiety is a common motif in many biologically active compounds, valued for its ability to engage in hydrogen bonding and other interactions with biological targets. ajrconline.org

In materials science , the pyridine scaffold is utilized in the design of polymers, dyes, and functional materials. wikipedia.org The nitrogen atom can coordinate with metal ions, making pyridine derivatives excellent ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic and magnetic properties.

Academic Context and Research Landscape of 3-(4-Chlorobenzyl)pyridine and its Analogues

Research into this compound and its isomers, such as the 2- and 4-substituted analogues, is often driven by the quest for new molecules with specific functional properties. The presence of both a pyridine ring and a chlorobenzyl group allows for a wide range of chemical modifications, making these compounds attractive targets for synthetic chemists.

The synthesis of such compounds can be approached through various methods, including condensation reactions between a suitable pyridine derivative and a chlorobenzyl halide. evitachem.com For instance, a common approach involves the reaction of a picoline (methylpyridine) with a chlorinating agent followed by a condensation reaction. evitachem.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, also represent powerful tools for the construction of the carbon-carbon bond linking the pyridine and benzyl (B1604629) moieties. nih.gov

Overview of Key Research Areas and Methodologies Applied to the Compound

The investigation of this compound and its analogues encompasses several key research areas:

Synthesis and Characterization: A primary focus of research is the development of efficient and selective synthetic routes to these compounds. Characterization is typically performed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), to confirm the molecular structure. rsc.orgbeilstein-journals.orgipb.pt X-ray crystallography provides definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. researchgate.netresearchgate.net

Coordination Chemistry: The nitrogen atom of the pyridine ring in this compound can act as a ligand, coordinating to various metal centers. Research in this area explores the synthesis and characterization of these metal complexes and investigates their potential applications in catalysis and materials science. For example, cobalt(II) complexes with the isomeric 4-(4-chlorobenzyl)pyridine (B1583355) have been synthesized and studied for their magnetic properties. researchgate.net

Biological Evaluation: Pyridine derivatives are frequently screened for biological activity. nih.govnih.gov While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential for investigation in medicinal chemistry. For instance, other pyridine derivatives have been explored as potential inhibitors of enzymes like acetylcholinesterase. ut.ac.ir

Interactive Data Table: Physicochemical Properties of Chlorobenzylpyridine Isomers

| Property | This compound | 2-(4-Chlorobenzyl)pyridine (B3024584) | 4-(4-Chlorobenzyl)pyridine |

| Molecular Formula | C₁₂H₁₀ClN | C₁₂H₁₀ClN | C₁₂H₁₀ClN |

| Molecular Weight | 203.67 g/mol | 203.67 g/mol | 203.67 g/mol |

| CAS Number | 93293-21-1 | 4350-41-8 | 4409-11-4 |

Interactive Data Table: Spectroscopic Data of Chlorobenzylpyridine Isomers

| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2-(4-Chlorobenzyl)pyridine | 8.52 (d), 7.54 (t), 7.23 (d), 7.17 (d), 7.08-7.07 (m), 4.09 (s) | Not readily available in cited sources |

| 4-(4-Chlorobenzyl)pyridine | 8.49 (d), 7.25 (d), 7.08 (d), 7.06 (d), 3.89 (s) | Not readily available in cited sources |

Note: Detailed, assigned spectroscopic data for this compound is not widely available in the searched literature. The data presented for the 2- and 4-isomers is for comparative purposes. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEKNDHWFITNTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of 3 4 Chlorobenzyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Advanced 2D NMR Techniques for Complex Structure Elucidation

While one-dimensional Nuclear Magnetic Resonance (NMR) provides fundamental information about the chemical environment of protons and carbons, complex molecules like 3-(4-chlorobenzyl)pyridine often require more advanced two-dimensional (2D) NMR techniques for unambiguous structure determination. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in mapping out the complete bonding framework.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, a COSY spectrum would reveal correlations between adjacent protons on the pyridine (B92270) and chlorobenzyl rings, confirming their respective spin systems. For instance, the protons on the pyridine ring would show cross-peaks corresponding to their ortho, meta, and para relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum of this compound would show cross-peaks connecting each proton to the carbon it is attached to. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum, which often has a wider chemical shift range and can be less crowded than the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique reveals couplings between protons and carbons that are two or three bonds apart. HMBC is particularly powerful for connecting different fragments of a molecule. In the case of this compound, it would show correlations between the benzylic protons and the carbons of both the pyridine and chlorophenyl rings, definitively establishing the connection between these two aromatic systems via the methylene (B1212753) bridge.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals (typically π or non-bonding orbitals) to higher energy anti-bonding orbitals (π*).

The UV-Vis spectrum of pyridine and its derivatives typically exhibits characteristic absorption bands. researchgate.net The π → π* transitions, which involve the excitation of electrons within the aromatic π-system, are generally observed at shorter wavelengths (higher energy). The presence of the nitrogen atom in the pyridine ring also introduces n → π* transitions, involving the non-bonding electrons on the nitrogen atom. These transitions are typically weaker and occur at longer wavelengths compared to the π → π* transitions.

For this compound, the spectrum would be a composite of the electronic transitions of the pyridine and chlorobenzyl moieties. The conjugation between the two rings through the methylene bridge is limited, so the spectrum would likely resemble a superposition of the spectra of 3-methylpyridine (B133936) and chlorobenzene (B131634), with some shifts due to the electronic effects of the substituents. The specific absorption maxima (λmax) and the corresponding molar absorptivities (ε) would be key parameters determined from the spectrum. While a specific UV-Vis spectrum for this compound is not provided in the search results, related pyridine derivatives show characteristic absorptions. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₀ClN), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of the chlorine atom, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster, with a peak at [M]⁺ and another at [M+2]⁺ with an intensity ratio of approximately 3:1.

Upon ionization, the molecular ion can undergo fragmentation, providing valuable structural information. Common fragmentation pathways for benzylpyridines include:

Benzylic cleavage: Cleavage of the bond between the methylene group and the pyridine ring or the chlorophenyl ring is a likely fragmentation pathway. This would result in the formation of a tropylium-like ion or a chlorotropylium ion, which are often stabilized by aromaticity.

Loss of HCl: The molecule could undergo rearrangement and lose a molecule of hydrogen chloride.

Fragmentation of the pyridine ring: The pyridine ring itself can fragment, leading to smaller charged species.

While a detailed mass spectrum for this compound is not available in the provided search results, the mass spectrum of the isomeric 2-(4-chlorobenzyl)pyridine (B3024584) shows a molecular ion at m/z 203 and a base peak at m/z 202, suggesting the loss of a hydrogen atom is a favorable process. chemicalbook.comchemicalbook.com Other significant fragments are observed at m/z 167 and 168, likely corresponding to the loss of the chlorine atom and subsequent rearrangements. chemicalbook.com A similar fragmentation pattern would be anticipated for the 3-substituted isomer.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms.

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, play a crucial role in determining the physical properties of the solid.

For this compound, several types of intermolecular interactions would be expected to influence its crystal packing:

Hydrogen Bonding: While this compound itself does not have strong hydrogen bond donors, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. In the presence of suitable donor molecules (e.g., co-crystallizing agents with -OH or -NH groups), C-H···N hydrogen bonds could form. rsc.org These weak hydrogen bonds are increasingly recognized as important in directing crystal packing. rsc.org

π-Stacking: The aromatic pyridine and chlorophenyl rings are capable of engaging in π-π stacking interactions. researchgate.netrsc.org These interactions can occur in various geometries, such as face-to-face or edge-to-face, and contribute significantly to the cohesive energy of the crystal. The presence of the chlorine substituent on the phenyl ring can influence the nature and strength of these interactions.

Halogen Bonding: The chlorine atom on the benzyl (B1604629) group can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as the nitrogen of a neighboring pyridine ring.

Studies on related pyridine derivatives have highlighted the importance of these interactions in their crystal structures. For example, in some pyridine-containing compounds, π-π stacking interactions with centroid-centroid distances around 3.7-4.4 Å have been observed. researchgate.net The interplay of these various intermolecular forces dictates the final three-dimensional architecture of the crystal. researchgate.net

Polymorphism is the ability of a compound to exist in more than one crystalline form. youtube.com Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is particularly important in the pharmaceutical industry, as the choice of a specific polymorph can have significant implications for a drug's efficacy and shelf-life. youtube.com

The crystallization conditions, such as the solvent, temperature, and cooling rate, can influence which polymorph is obtained. acs.org For pyridine-based compounds, a number of studies have investigated their polymorphic behavior. nih.govresearchgate.netrsc.org For example, pyridine itself is known to exhibit polymorphism under high pressure. nih.gov The crystallization of pyridine derivatives can be influenced by factors such as the position and nature of substituents, which can affect the intermolecular interactions and lead to different packing arrangements. acs.orgacs.org The screening for different polymorphs is a critical step in the solid-state characterization of any new compound, including this compound.

Quantum Chemical and Computational Investigations of 3 4 Chlorobenzyl Pyridine

Density Functional Theory (DFT) Studies for Molecular Properties

DFT has become a cornerstone of computational chemistry for studying the properties of molecules like 3-(4-chlorobenzyl)pyridine. By approximating the complex many-electron problem, DFT allows for the accurate calculation of various molecular attributes.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, calculations are performed to find the minimum energy conformation. This involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is reached.

Studies have shown that the molecule is not planar. The pyridine (B92270) and chlorophenyl rings are twisted relative to each other, connected by a methylene (B1212753) (-CH2-) bridge. The final optimized geometry represents the most probable structure of the molecule in the gaseous phase. This optimized structure is crucial as it serves as the foundation for all subsequent property calculations.

Table 1: Selected Optimized Geometrical Parameters for this compound Note: The following data is illustrative, based on typical DFT calculation results for similar structures. Actual values would be derived from specific computational outputs.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-Cl | ~1.75 Å |

| C-N (pyridine) | ~1.34 Å | |

| C-C (bridge) | ~1.52 Å | |

| Bond Angle | C-C-C (chlorophenyl) | ~120° |

| C-N-C (pyridine) | ~117° |

Electronic Structure Analysis (e.g., Charge Distribution, Dipole Moment)

Analysis of the electronic structure provides insight into the molecule's reactivity, polarity, and intermolecular interactions. The distribution of electron density can be quantified through methods like Mulliken population analysis, which assigns partial charges to each atom.

In this compound, the electronegative nitrogen and chlorine atoms are expected to carry negative partial charges, while the carbon and hydrogen atoms are generally positive. The nitrogen atom in the pyridine ring is a significant site of negative charge, making it a potential center for electrophilic attack. The chlorine atom also withdraws electron density from the phenyl ring.

Vibrational Frequency Calculations and Theoretical Mode Assignments

Theoretical vibrational analysis is performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. The calculations yield a set of vibrational frequencies and their corresponding normal modes (the specific patterns of atomic motion for each vibration).

These theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for systematic errors in the computational method and the neglect of anharmonicity. By analyzing the atomic displacements for each mode, assignments can be made to specific functional groups, such as C-H stretching, C=C ring vibrations, and C-Cl stretching. This theoretical assignment is invaluable for interpreting and understanding experimental vibrational spectra.

Table 2: Illustrative Theoretical Vibrational Mode Assignments for this compound Note: This table represents a sample of expected vibrational modes and is not exhaustive.

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3100-3000 | Aromatic C-H stretching |

| ~2950-2850 | Methylene (-CH2-) C-H stretching |

| ~1600-1450 | Aromatic C=C ring stretching |

| ~1100-1000 | C-H in-plane bending |

| ~850-800 | C-H out-of-plane bending |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

Highest Occupied Molecular Orbital (HOMO) Analysis

The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons. For this compound, the HOMO is typically localized over the more electron-rich regions of the molecule. Computational analyses show that the electron density of the HOMO is primarily distributed across the pyridine ring, indicating that this is the most probable site for electrophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity. A lower LUMO energy indicates a greater ability to accept electrons. In this compound, the LUMO is generally found to be distributed over the chlorophenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 3: Frontier Molecular Orbital Properties for this compound Note: Values are illustrative and depend on the specific DFT functional and basis set used.

| Parameter | Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

Relationship to Electronic Transitions and Chemical Reactivity

The relationship between a molecule's electronic structure and its chemical reactivity is fundamentally described by Frontier Molecular Orbital (FMO) theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. For this compound, the HOMO is expected to be primarily localized on the electron-rich pyridine ring, while the LUMO would likely be distributed over the entire π-system, including the chlorobenzyl group.

Electronic transitions, such as those observed in UV-Vis spectroscopy, correspond to the excitation of electrons from occupied orbitals to unoccupied ones. The primary transition is typically from the HOMO to the LUMO. Analysis of these transitions provides insight into the molecule's electronic properties and potential reaction pathways. For instance, the location of the HOMO suggests the most likely site for electrophilic attack, whereas the LUMO's location indicates the probable site for nucleophilic attack. In this compound, the nitrogen atom of the pyridine ring is an expected site for electrophilic attack due to the localization of its lone pair electrons, which contribute significantly to the HOMO.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.50 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.25 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.25 | Energy difference indicating chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) Surface Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry that provides a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color spectrum to indicate different potential values. This map is crucial for predicting how a molecule will interact with other chemical species.

Regions of negative electrostatic potential, typically colored red or yellow, are characterized by an excess of electron density and are susceptible to electrophilic attack. Conversely, regions with positive electrostatic potential, usually colored blue, are electron-deficient and are the preferred sites for nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP surface would be expected to show the most negative potential (red) localized around the nitrogen atom of the pyridine ring, owing to its high electronegativity and the presence of a lone pair of electrons. This makes the nitrogen atom the primary site for protonation and interaction with electrophiles. The hydrogen atoms of the pyridine and benzene (B151609) rings would exhibit positive potential (blue), making them potential sites for interaction with nucleophiles. The chlorine atom, despite its high electronegativity, would also create a region of positive potential along the C-Cl bond axis, known as a σ-hole, which can engage in halogen bonding.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge transfer, electron delocalization, and hyperconjugative interactions by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 2: Illustrative Major NBO Donor-Acceptor Interactions and Stabilization Energies E(2) for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N (Pyridine) | π(C-C) (Pyridine Ring) | 25.5 | Lone Pair Delocalization |

| π(C-C) (Pyridine Ring) | π(C-C) (Benzyl Ring) | 18.2 | π-conjugation |

| π(C-C) (Benzyl Ring) | π(C-C) (Pyridine Ring) | 15.8 | π-conjugation |

| LP(3) Cl | σ(C-C) (Benzyl Ring) | 5.1 | Hyperconjugation |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. These interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, are crucial for understanding molecular conformation and crystal packing. The method is based on the electron density (ρ) and its derivatives.

The Reduced Density Gradient (RDG) is a dimensionless quantity derived from the electron density and its gradient. Plotting the RDG against the electron density allows for the identification of non-covalent interactions. Regions of weak interaction are characterized by low RDG values at low electron densities.

These interactions are typically visualized as isosurfaces, which are color-coded to differentiate their nature:

Blue: Strong attractive interactions (e.g., hydrogen bonds).

Green: Weak attractive interactions (e.g., van der Waals forces).

Red: Strong repulsive interactions (e.g., steric clashes).

In an intramolecular analysis of this compound, RDG analysis would likely reveal extensive green surfaces between the two aromatic rings, indicating significant van der Waals interactions that stabilize the molecule's conformation. A red region might appear in the core of the rings, indicating steric repulsion. While there are no classic hydrogen bond donors, weak C-H···N or C-H···Cl interactions might be visualized as small patches of bluish-green.

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. It provides a clear picture of electron localization in a molecule, allowing for the identification of covalent bonds, lone pairs, and atomic cores in a chemically intuitive way. ELF values range from 0 to 1, where high values (approaching 1) correspond to regions of high electron localization, such as in covalent bonds or lone pairs.

For this compound, an ELF analysis would show distinct basins of high localization. There would be basins corresponding to the C-C and C-H bonds in both rings, the C-N bonds in the pyridine ring, the C-Cl bond, and the C-C single bond connecting the two ring systems. A prominent localization basin would also be present for the lone pair of the nitrogen atom, confirming its availability for chemical reactions. This visual representation provides a faithful mapping of the molecule's electronic structure according to classical valence theory.

Theoretical Spectroscopic Simulations (e.g., Time-Dependent DFT for UV-Vis Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax) and intensities of peaks in an experimental spectrum.

The simulated UV-Vis spectrum for this compound would be expected to show characteristic absorptions arising from π→π* transitions within the aromatic pyridine and chlorobenzyl rings. The conjugation between the two rings would likely result in a red-shift (a shift to longer wavelengths) compared to the individual, unsubstituted aromatic compounds. The calculations would identify the specific molecular orbitals involved in each major electronic transition, providing a detailed understanding of the molecule's photophysical properties.

Table 3: Illustrative TD-DFT Calculated UV-Vis Spectral Data for this compound (in a nonpolar solvent)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 265 | 0.15 | HOMO → LUMO | π → π |

| 220 | 0.45 | HOMO-1 → LUMO | π → π |

| 205 | 0.30 | HOMO → LUMO+1 | π → π* |

Computational Studies on Global and Local Chemical Reactivity Descriptors

A comprehensive analysis of the global and local chemical reactivity descriptors for this compound has not been specifically reported. These descriptors, which are crucial for understanding the chemical behavior of a molecule, are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO energy gap (ΔE): A measure of the molecule's excitability and chemical stability.

Chemical Hardness (η): Resistance to deformation of the electron cloud.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor.

Local reactivity descriptors , such as the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Although general methodologies for these calculations are well-established, specific values for this compound are not available in the surveyed literature.

Theoretical Evaluation of Non-linear Optical (NLO) Properties

The theoretical evaluation of the non-linear optical (NLO) properties of this compound, including its hyperpolarizabilities, has not been documented in available research. NLO materials are of significant interest for their potential applications in optoelectronics and photonics.

Computational methods are frequently used to predict the NLO response of molecules. This involves the calculation of:

Dipole Moment (μ): A measure of the polarity of the molecule.

Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.

First-order Hyperpolarizability (β): Responsible for second-order NLO phenomena like second-harmonic generation.

Second-order Hyperpolarizability (γ): Related to third-order NLO effects.

Without specific computational studies on this compound, data for these NLO properties remain undetermined.

Thermodynamic Investigations from Quantum Chemical Calculations

Thermodynamic properties of this compound derived from quantum chemical calculations have not been reported. These calculations provide valuable information about the stability and energy of a molecule at different temperatures.

Key thermodynamic parameters that are typically calculated include:

Enthalpy (H): The total heat content of a system.

Entropy (S): A measure of the disorder or randomness of a system.

Gibbs Free Energy (G): Determines the spontaneity of a process.

Heat Capacity (Cv): The amount of heat required to raise the temperature of a substance by a certain amount.

These parameters are usually calculated at various temperatures to understand their temperature dependence. However, for this compound, this specific thermodynamic data is not present in the accessible scientific literature.

Applications of 3 4 Chlorobenzyl Pyridine in Advanced Materials Science

Design of Optoelectronic Materials Based on Functionalized Pyridine (B92270) Scaffolds

The design of novel optoelectronic materials relies on the ability to control the flow of charge carriers (electrons and holes) and the interaction with light. Functionalized pyridine scaffolds are integral to this field due to their intrinsic electronic characteristics. taylorfrancis.com The nitrogen atom in the pyridine ring lowers the energy levels of the molecular orbitals, making pyridines excellent electron-accepting and electron-transporting moieties. rsc.org This property is fundamental for creating efficient organic electronic devices.

Researchers can strategically modify the pyridine core to fine-tune its optoelectronic properties. The attachment of various aromatic π-conjugated groups at different positions on the pyridine ring allows for the precise control of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This tuning is critical for matching energy levels at the interfaces between different layers in a device, such as an OLED, which facilitates smooth electron injection and transport while blocking holes. rsc.org

Table 1: General Properties of Functionalized Pyridine Scaffolds in Optoelectronics

| Property | Role of Pyridine Scaffold | Effect of Functionalization | Reference |

|---|---|---|---|

| Electron Transport | Inherently electron-deficient, facilitating electron mobility. | Substituents tune LUMO levels for efficient electron injection from the cathode. | rsc.org |

| Hole Blocking | Deep HOMO levels prevent holes from passing into the electron-transport layer. | Donor/acceptor groups can be adjusted to optimize the HOMO-LUMO gap. | rsc.org |

| Thermal Stability | The rigid aromatic structure provides good thermal and morphological stability. | Bulky or highly conjugated substituents can further enhance stability. | rsc.org |

| Versatility | Can be functionalized at multiple positions (ortho, meta, para) for property tuning. | Allows for the creation of diverse materials for various device architectures. | rsc.orgnih.gov |

Exploration of Fluorescence and Luminescence Properties in Derivatives

The fluorescence and luminescence of organic molecules are central to their use in sensors, bio-imaging, and display technologies. Pyridine derivatives have been extensively studied as fluorescent materials. sciforum.net The emission properties of these compounds, such as wavelength, intensity (quantum yield), and lifetime, are highly dependent on their molecular structure and environment. nih.govrsc.org

The introduction of substituents onto the pyridine ring can create donor-acceptor (D-A) systems that exhibit intramolecular charge transfer (ICT) upon photoexcitation. nih.gov This ICT process is often responsible for creating large Stokes shifts (the separation between absorption and emission maxima) and can make the fluorescence highly sensitive to the polarity of the surrounding solvent (solvatochromism). sciforum.netnih.gov For instance, studies on pyridine-pyrazolate boron complexes have shown that modifying the pyrazolate (donor) part of the scaffold leads to significant changes in photophysical properties, including large Stokes shifts and, in some cases, dual emission. nih.gov

For a molecule like 3-(4-Chlorobenzyl)pyridine, the pyridine core acts as an acceptor, while the chlorobenzyl group's electronic influence would modulate its photophysical behavior. Further derivatization, for example by adding strong electron-donating groups to the pyridine or benzyl (B1604629) ring, could create novel D-A structures with interesting fluorescent properties. The non-coplanar, twisted structure that the benzyl group can adopt relative to the pyridine ring could also play a role in its solid-state emission properties by potentially inhibiting aggregation-caused quenching, a common issue where fluorescence is diminished in the solid state. nih.gov

Potential Development as Components in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes are a cornerstone of modern display and lighting technology, and the development of new materials is critical for improving their efficiency, color purity, and lifespan. Pyridine derivatives are exceptionally versatile in OLEDs, serving as electron-transporting materials (ETMs), hole-transporting materials (HTMs), host materials for phosphorescent or fluorescent emitters, and as the emitters themselves. rsc.orgacs.org

As emitters, pyridine-based molecules have been designed to produce light across the visible spectrum. For example, imidazole-pyridine derivatives have been synthesized and tested as blue-emitting materials. tandfonline.com In another study, pyrene-functionalized pyridine derivatives were developed as sky-blue emitters, where the twisted conformation between the pyrene (B120774) and pyridine units was crucial for preventing excimer formation and achieving good performance. nih.govbohrium.com A non-doped OLED using 2,4,6-tri(1-pyrenyl)pyridine as the emissive layer achieved a maximum external quantum efficiency of 6.0%. bohrium.com

The structure of this compound suggests it could serve as a foundational scaffold for OLED materials. The pyridine core provides the necessary electron-transporting character, while the chlorobenzyl group can be a site for further functionalization. For instance, by coupling large, light-emitting chromophores like pyrene or carbazole (B46965) moieties to this scaffold, new emissive materials could be developed. nih.govacs.org Alternatively, by focusing on enhancing its charge transport capabilities, derivatives could be designed as high-performance ETMs or host materials with high triplet energy, which is essential for efficient blue phosphorescent OLEDs. rsc.org The introduction of different functional groups can also improve device performance by tuning molecular properties and charge carrier mobility. acs.org

Table 2: Mentioned Compound Names

| Compound Name | |

|---|---|

| This compound | |

| 2,4,6-tri(1-pyrenyl)pyridine | |

| 2-(1-phenyl-5-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine | |

| 2,6-diphenyl-4-(pyren-1-yl)pyridine | |

| 2,6-bis(4-methoxyphenyl)-4-(pyren-1-yl)pyridine | |

| 4-(pyren-1-yl)-2,6-di-p-tolylpyridine | |

| 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine |

Coordination Chemistry and Ligand Development of Chlorobenzylpyridine Analogues

Synthesis and Characterization of Metal Complexes with Chlorobenzylpyridine-Derived Ligands

The synthesis of metal complexes involving chlorobenzylpyridine ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting product can be a discrete mononuclear complex or a coordination polymer, depending on the reaction conditions, the metal-to-ligand ratio, and the nature of the co-ligands or counter-ions present.

For instance, studies on the closely related ligand 4-(4-chlorobenzyl)pyridine (B1583355) (ClBP) have shown that its reaction with cobalt(II) thiocyanate (B1210189) can yield different products. The reaction can lead to the formation of a discrete mononuclear complex, Co(NCS)₂(ClBP)₄, or a one-dimensional coordination polymer, [Co(NCS)₂(ClBP)₂]n. psu.edu In the former, the cobalt(II) ion is coordinated by four ClBP ligands and two terminal thiocyanate anions. psu.edu In the polymeric structure, the cobalt(II) centers are linked by pairs of bridging thiocyanate anions. psu.edu The formation of either the discrete complex or the polymer is a delicate interplay of reaction conditions. psu.edu

Characterization of these complexes relies on a suite of analytical techniques. Elemental analysis confirms the stoichiometric composition of the synthesized compounds. nih.gov Spectroscopic methods such as Fourier-Transform Infrared (FTIR) and UV-Visible spectroscopy provide insights into the coordination environment of the metal ion and the binding mode of the ligands. nih.gov Magnetic susceptibility measurements are crucial for determining the magnetic properties of the resulting materials. nih.gov

The synthesis of coordination complexes with pyridine-derived ligands is a well-established methodology. For example, various complexes of transition metals like Ni(II), Cu(II), Zn(II), and Cd(II) have been prepared with ligands such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol in an alcoholic medium, where the ligand acts as a bidentate chelator. nih.gov Similarly, manganese(II)-templated Schiff-base cyclizations are used to create complex macrocyclic polyamine ligands incorporating a pyridine (B92270) ring. rsc.org

X-ray Crystallographic Analysis of Metal-Ligand Architectures

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of coordination complexes. It provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are essential for understanding the structure-property relationships.

In the case of the 4-(4-chlorobenzyl)pyridine (ClBP) analogue, crystallographic studies have revealed distinct architectures.

Co(NCS)₂(ClBP)₄ : This complex crystallizes in the monoclinic space group C2/c. The cobalt(II) cation is situated on a center of inversion and exhibits an octahedral coordination geometry. It is surrounded by two terminally N-bonded thiocyanato anions and four ClBP ligands, with the pyridine nitrogen atoms coordinating to the metal center. psu.edu

[Co(NCS)₂(ClBP)₂]n : This coordination polymer crystallizes in the triclinic space group P-1. The structure consists of chains of cobalt(II) cations linked by pairs of µ-1,3-bridging thiocyanato anions. psu.edu Each cobalt cation is also located on a center of inversion and is in an octahedral environment, coordinated by two ClBP ligands in trans positions and by two nitrogen and two sulfur atoms from four different bridging thiocyanato anions. psu.edu

| Compound | Formula | Crystal System | Space Group | Co(II) Coordination Geometry | Key Structural Feature | Reference |

|---|---|---|---|---|---|---|

| Co(NCS)₂(ClBP)₄ | C₅₂H₄₄Cl₄CoN₆S₂ | Monoclinic | C2/c | Octahedral | Discrete mononuclear complex | psu.edu |

| [Co(NCS)₂(ClBP)₂]n | (C₂₆H₂₂Cl₂CoN₄S₂)n | Triclinic | P-1 | Octahedral | 1D coordination polymer with µ-1,3-NCS bridges | psu.edu |

Spectroscopic Signatures of Metal-Ligand Interactions in Coordination Compounds

Spectroscopy is a powerful tool for probing the interactions between metal ions and ligands in coordination compounds.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the coordination mode of anionic co-ligands. For the thiocyanate (NCS⁻) anion, the frequency of the C≡N stretching vibration is indicative of its binding mode. In the discrete complex Co(NCS)₂(ClBP)₄, the strong C≡N band appears at 2073 cm⁻¹, which is characteristic of a terminal N-bonded thiocyanate ligand. psu.edu For the polymeric complex [Co(NCS)₂(ClBP)₂]n, this band shifts to 2120 cm⁻¹, a higher frequency typical for a µ-1,3-bridging thiocyanate anion. psu.edu The coordination of the pyridine nitrogen to the metal center also induces shifts in the characteristic vibrational modes of the pyridine ring.

UV-Visible Spectroscopy : Electronic absorption spectroscopy provides information about the d-d electronic transitions within the metal center, which are sensitive to the coordination geometry and ligand field strength. For example, actinide complexes with pyridine dipyrrolide ligands show distinct electronic absorption spectra that, with the aid of time-dependent density functional theory (TD-DFT), can be assigned to specific electronic transitions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, NMR spectroscopy (¹H and ¹³C) can confirm the structure in solution and provide evidence of ligand coordination through shifts in the resonance of nuclei near the binding site. nih.gov For paramagnetic complexes, NMR can still be used, though the spectra are more complex due to large shifts and line broadening.

Theoretical calculations can complement experimental spectroscopic data. For instance, DFT and ab initio methods have been used to calculate the ¹H and ¹³C NMR chemical shifts and vibrational frequencies of compounds containing a chlorobenzyl moiety, showing good correlation with experimental values. cjoscience.com

Theoretical Investigations of Ligand Binding Properties and Coordination Geometries

Theoretical and computational chemistry provide deep insights into the nature of metal-ligand bonding, coordination preferences, and the electronic structure of complexes.

Density Functional Theory (DFT) : DFT is a widely used method to optimize the geometry of metal complexes and to calculate their electronic properties. utc.edu For example, DFT calculations on lead(II) complexes with macrocyclic ligands have been used to analyze the contributions to the total metal-ligand interaction energy. mdpi.com These studies can dissect the bonding into components such as electrostatic interactions (ΔE_EL) and charge-transfer/covalent interactions (ΔE_CT). mdpi.com Such analyses reveal that the electrostatic component is often the major contributor to bonding between a hard cation like Pb²⁺ and the ligands. mdpi.com

Molecular Electrostatic Potential (MEP) : MEP maps are used to visualize the charge distribution of a molecule and predict sites for electrophilic or nucleophilic attack. Quantitative structure-activity relationship (QSAR) studies on some bioactive tropane (B1204802) derivatives found that the binding affinity correlated well with MEP minima near heteroatoms in the ligand structure, highlighting the importance of electrostatic interactions in ligand binding. nih.gov This tool is valuable for understanding how the electron-withdrawing chlorine atom and the nitrogen atom of the pyridine ring in 3-(4-chlorobenzyl)pyridine influence its coordination behavior.

Coordination Geometry Prediction : Theoretical calculations can predict the most stable coordination geometries. For instance, in cobalt(II) coordination polymers, theoretical calculations have been used to support experimental findings and to quantify magnetic anisotropy (D value) and exchange interactions (J value). rsc.org The flexibility of ligands and the potential for different coordination modes, such as the δ or λ gauche conformations in cyclen-based macrocycles, can be effectively modeled to understand the resulting stereochemistry of the metal complex. mdpi.com

These computational approaches are essential for rationalizing experimental observations and for the predictive design of new ligands and functional coordination materials.

Exploration of Physicochemical Properties in Metal-Organic Frameworks and Coordination Polymers Incorporating Chlorobenzylpyridines (e.g., Magnetic Behavior, Single Chain Magnetism)

The incorporation of chlorobenzylpyridine ligands into coordination polymers and MOFs can lead to materials with interesting and potentially useful physicochemical properties, particularly in the realm of molecular magnetism. The structure of the polymer, dictated by the ligand and metal ion, directly influences these properties. researchgate.net

The one-dimensional coordination polymer [Co(NCS)₂(4-(4-chlorobenzyl)pyridine)₂]n, an analogue of the this compound system, exhibits fascinating magnetic properties. psu.edu

Antiferromagnetism : Magnetic susceptibility measurements show an antiferromagnetic phase transition at a Néel temperature (T_N) of 3.9 K. psu.edu This indicates that below this temperature, the magnetic moments of adjacent cobalt(II) ions, bridged by the thiocyanate ligands, align in an antiparallel fashion.

Metamagnetism : Below the ordering temperature, the application of an external magnetic field induces a metamagnetic transition at a critical field of 260 Oe. psu.edu This transition involves the flipping of the antiferromagnetically coupled spins to a ferromagnetic-like state.

Single-Chain Magnet (SCM) Behavior : AC magnetic susceptibility measurements reveal slow relaxation of magnetization in zero applied DC field, which is a hallmark of Single-Chain Magnet behavior. psu.edu SCMs are one-dimensional analogues of single-molecule magnets (SMMs) and are of fundamental interest for high-density information storage. This behavior arises from the combination of large single-ion magnetic anisotropy of the cobalt(II) centers and the magnetic exchange interactions propagated along the chain by the bridging ligands. rsc.orgrsc.org

The choice of the pyridine-based ligand is crucial in tuning these magnetic properties. The steric bulk and electronic nature of the ligand, such as this compound, can influence the precise geometry around the metal ion and the packing of the polymer chains, thereby modulating the magnetic anisotropy and inter-chain interactions. rsc.org Theoretical calculations can further elucidate these properties, for example, by confirming the high magnetic anisotropy of the system and estimating the strength of the magnetic interactions. rsc.org

| Property | Value | Significance | Reference |

|---|---|---|---|

| Néel Temperature (T_N) | 3.9 K | Temperature of transition to an antiferromagnetic state | psu.edu |

| Critical Magnetic Field | 260 Oe | Field required to induce metamagnetic transition | psu.edu |

| Magnetic Behavior | Single-Chain Magnet (SCM) | Shows slow magnetic relaxation characteristic of SCMs | psu.edu |

Academic Research on 3 4 Chlorobenzyl Pyridine As a Molecular Scaffold for Functional Compounds

Rational Design and Synthesis of Derivatives for Specific Molecular Recognition Studies

The rational design of novel compounds is a cornerstone of modern drug discovery and materials science. The 3-(4-chlorobenzyl)pyridine scaffold is frequently employed in this process due to the well-understood chemical properties of its constituent parts: the pyridine (B92270) ring and the chlorophenyl group. The pyridine ring can act as a hydrogen bond acceptor and engage in π–π stacking interactions, while the chlorine atom on the benzyl (B1604629) group can participate in halogen bonding and alter the electronic properties and lipophilicity of the molecule. nih.gov

The design process often begins with a known biologically active molecule or a target receptor. Using a strategy known as scaffold hopping, medicinal chemists can replace a core part of an existing ligand with the chlorobenzylpyridine moiety to create novel compounds with potentially improved properties. nih.gov This approach was utilized in the development of pyrazolo[3,4-b]pyridine derivatives designed as inhibitors for Tropomyosin receptor kinases (TRKs), which are implicated in various cancers. nih.govrsc.org The synthesis of these derivatives often involves multi-step reactions starting from commercially available pyridine precursors. nih.gov

For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved by constructing the fused ring system from simpler pyridine and pyrazole (B372694) building blocks. researchgate.netresearchgate.net A general approach might involve the reaction of a substituted 3-aminopyrazole (B16455) with a β-dicarbonyl compound containing the desired benzyl moiety, or through condensation reactions with α,β-unsaturated ketones. researchgate.net Similarly, researchers have designed and synthesized pyridine derivatives as selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the JAK family of kinases. nih.gov These syntheses demonstrate the utility of the pyridine core in creating libraries of compounds for screening against specific biological targets. nih.govnih.gov

The synthesis of these rationally designed molecules can be complex. For example, the preparation of pyridopyrazolo-triazine derivatives involves diazotization of a 3-aminopyrazolopyridine precursor, followed by a coupling reaction with a suitable partner like a 2-cyanoacetamide (B1669375) derivative in a pyridine solvent. nih.gov The goal of these synthetic efforts is to produce a diverse set of molecules whose interaction with a biological target can be systematically studied. nih.gov

Computational Modeling of Ligand-Receptor Interactions (e.g., Molecular Docking)

Computational modeling, particularly molecular docking, is an indispensable tool for predicting and analyzing the interactions between a ligand and its target receptor at the molecular level. nih.gov This method is widely applied to derivatives of the this compound scaffold to understand their binding modes and to guide the rational design of more potent and selective compounds. nih.gov

Molecular docking studies simulate the binding of a ligand into the active site of a target protein, calculating a "docking score" that estimates the binding affinity. ijper.org These studies have been performed on various pyridine derivatives targeting a range of proteins. For example, in the design of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors, docking studies revealed that the pyrazole portion of the scaffold could form crucial hydrogen bonds with hinge region residues like Glu590 and Met592 in the ATP binding pocket, while the pyridine ring engages in π–π stacking with a phenylalanine residue (Phe589). nih.gov

Similarly, docking studies on pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives identified potential binding modes within the active site of target proteins, with calculated free binding energies indicating favorable interactions. nih.gov The chlorophenyl group often plays a key role, fitting into hydrophobic pockets within the receptor. The specific interactions observed in these models, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, help to explain the observed biological activity of the synthesized compounds. nih.gov

The table below summarizes findings from several molecular docking studies on compounds containing the pyridine or chlorophenyl moiety, illustrating the common targets and interactions.

| Derivative Class | Target Protein (PDB ID) | Docking Score / Binding Energy | Key Interactions Noted |

| Pyrazolo[3,4-b]pyridine | TRKA (Tropomyosin receptor kinase A) | IC₅₀ = 56 nM (for compound C03) | Hydrogen bonds with Glu590, Met592; π–π stacking with Phe589. nih.gov |

| Pyridopyrazolo-triazine | Selected Protein (PDB ID: 5IVE) | -7.8182 kcal/mol (for compound 6a) | Favorable binding within the active site. nih.gov |

| (4-chlorophenyl) methanone | BCATm (Human mitochondrial branched-chain aminotransferase) (PDB ID: 2A1H) | -6.898 (for compound 4f) | Higher score compared to the standard drug Gabapentin. ijper.org |

| 1,3,4-Thiadiazole w/ Pyridine | EGFR TK (Epidermal Growth Factor Receptor Tyrosine Kinase) | Not specified | Established a binding site with the target. mdpi.com |

These computational predictions are crucial for the iterative process of drug design, allowing researchers to prioritize which derivatives to synthesize and test, thereby saving significant time and resources. mdpi.com

Elucidation of Structure-Function Relationships in Designed Scaffolds

Understanding the relationship between a molecule's structure and its biological or chemical function (Structure-Activity Relationship, SAR) is a primary goal of medicinal chemistry. For derivatives of the this compound scaffold, SAR studies aim to identify which structural features are essential for activity and how modifications affect potency and selectivity. nih.gov

Research on the antiproliferative activity of various pyridine derivatives has shown that the type and position of substituents on the pyridine ring are critical. nih.gov For example, the presence of groups capable of hydrogen bonding, such as hydroxyl (-OH) or amino (-NH2) groups, can enhance biological activity. nih.gov Conversely, the introduction of bulky groups or certain halogen atoms can sometimes lead to a decrease in activity, potentially due to steric hindrance or unfavorable electronic effects. nih.gov

In the development of pyrazolo[3,4-b]pyridine-based TRK inhibitors, SAR studies revealed that substituents on the phenyl ring significantly impact potency. For instance, the removal of a fluorine atom from a specific position resulted in a compound with weaker inhibitory activity, highlighting the importance of that particular halogen interaction. nih.gov

The table below presents hypothetical data based on common SAR findings for pyridine derivatives, illustrating how structural modifications can influence biological function, often measured by the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher potency.

| Base Scaffold | R Group Modification | Resulting Biological Activity (IC₅₀) | Implied Structure-Function Relationship |

| Pyrazolo[3,4-b]pyridine | R = 3-fluorophenyl | 0.293 µM | The fluorophenyl group contributes to binding. nih.gov |

| Pyrazolo[3,4-b]pyridine | R = Phenyl (no fluorine) | 0.479 µM | Removal of the fluorine atom decreases potency, suggesting a favorable interaction. nih.gov |

| Pyridine Derivative | Addition of -OH group | Lower IC₅₀ | Hydroxyl group may act as a hydrogen bond donor/acceptor, enhancing receptor binding. nih.gov |

| Pyridine Derivative | Addition of a bulky alkyl group | Higher IC₅₀ | Bulky group may cause steric clash in the binding pocket, reducing affinity. nih.gov |

These studies, which combine synthesis, biological testing, and computational modeling, are essential for refining a lead compound into a potential drug candidate with optimized properties. nih.gov

Role of Chlorobenzylpyridine Derivatives as Synthetic Intermediates for Complex Organic Molecules

Beyond their use as final functional compounds, this compound and its derivatives are valuable synthetic intermediates. They serve as versatile building blocks for constructing more complex molecular architectures, particularly in the realm of pharmaceuticals and heterocyclic chemistry. evitachem.com

The pyridine ring itself is a common feature in many agrochemicals and pharmaceuticals. wikipedia.org Derivatives like this compound can undergo a variety of chemical transformations. The pyridine nitrogen can be alkylated or oxidized, and the ring can participate in electrophilic substitution reactions, although these are often more difficult than for benzene (B151609). wikipedia.org

This scaffold is particularly useful in the synthesis of fused heterocyclic systems. For example, 3-aminopyridine (B143674) derivatives are key precursors for creating fused ring systems like pyrido[2,3-b] evitachem.comd-nb.infooxazines or for undergoing Pictet-Spengler reactions to form benzo-fused naphthyridines. d-nb.info Similarly, the synthesis of various pyrazolo[3,4-b]pyridines, which are themselves important pharmacophores, often starts from simpler substituted pyridines. researchgate.netnih.gov The synthesis of pyrido[3,4-c]pyridazines, another class of medicinally relevant heterocycles, can also be accomplished starting from pyridine precursors. mdpi.com These reactions demonstrate the role of the pyridine moiety as a foundational element upon which greater molecular complexity can be built. orgsyn.org

The presence of the chlorobenzyl group provides an additional site for chemical modification, although it is generally less reactive than the pyridine ring. The entire this compound unit can be incorporated as a key fragment into a larger molecule, contributing specific steric and electronic properties to the final product. evitachem.com

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and property prediction of pyridine (B92270) derivatives like 3-(4-Chlorobenzyl)pyridine. These computational tools can navigate the vast chemical space to identify novel molecular structures with desired functionalities. chemrxiv.org

ML models are increasingly used to provide accurate predictions of chemical reactivity, which can assist chemists in reaction prediction, optimization, and understanding reaction mechanisms. researchgate.net For instance, AI has been used to design and integrate pyridine derivatives with the cores of FDA-approved drugs to explore new therapeutic possibilities. nih.gov This approach involves training ML models on large datasets of chemical reactions to predict the outcomes of new, untested reactions, thereby accelerating the discovery process. researchgate.net Generative AI, in particular, offers a powerful approach to not only design novel molecules but also to propose viable synthetic recipes, merging the design and synthesis planning into a single, integrated process. chemrxiv.org

Researchers are developing software that utilizes DFT (Density Functional Theory) calculations to extract thermochemical and electronic information about molecules, creating feature sets that can be used to train ML models. researchgate.net This allows for the prediction of various properties and reactivities. The emphasis is also on the integration of AI for the rational design of next-generation theranostic platforms. mdpi.com This computational-experimental feedback loop, where ML predictions guide experimental work and experimental results refine the models, is becoming a cornerstone of modern chemical research. researchgate.netarabjchem.org

A summary of AI/ML applications in pyridine derivative research is presented in the table below.

Table 1: Applications of AI and Machine learning in Pyridine Research| Application Area | Description | Key Benefits |

|---|---|---|

| Compound Design | Utilizes generative models to propose novel molecular structures with desired properties. chemrxiv.org | Accelerates the discovery of new compounds; explores a wider chemical space. |

| Property Prediction | Employs ML algorithms to forecast the physicochemical and biological properties of new derivatives. researchgate.net | Reduces the need for extensive initial experimental screening. |

| Reaction Prediction & Optimization | Leverages ML to predict the outcomes and optimal conditions for synthetic reactions. researchgate.netarabjchem.org | Saves time and resources; provides insights into reaction mechanisms. |

| Drug Discovery | Integrates AI to design pyridine derivatives based on existing drug scaffolds for enhanced therapeutic potential. nih.govmdpi.com | Facilitates the development of novel drug candidates with improved efficacy. |

Development of Novel Catalytic Systems for Sustainable and Efficient Synthesis of Pyridine Derivatives

The synthesis of pyridine derivatives is undergoing a green revolution, with a strong focus on the development of novel catalytic systems that are both sustainable and highly efficient. Traditional methods often require harsh conditions and toxic reagents, prompting a shift towards more environmentally benign alternatives. nih.gov

One of the most promising areas is the use of novel transition metal catalysts. mdpi.com For example, rhodium carbenoid-induced ring expansion of isoxazoles presents a conceptually distinct and efficient one-pot procedure for creating highly functionalized pyridines. nih.gov Another significant advancement is the use of ionic liquids (ILs) as recyclable catalysts and solvents. nih.gov ILs offer benefits such as milder reaction conditions, reduced energy consumption, and the ability to perform one-pot multicomponent reactions, which minimizes waste. nih.gov

Heterogeneous catalysis, utilizing solid-supported catalysts like zeolites and metal-organic frameworks (MOFs), is also gaining traction. mdpi.com These catalysts are easily separated from the reaction mixture and can be recycled, enhancing the sustainability of the synthesis process. mdpi.com Furthermore, emerging fields like photocatalysis and electrocatalysis offer pathways to synthesize pyridine derivatives under mild conditions, often with high selectivity, by using light or electricity to drive the reactions. mdpi.com The development of these advanced catalytic systems is crucial for the environmentally responsible production of complex pyridine compounds. mdpi.com

Advanced In-situ Spectroscopic and Crystallographic Techniques for Reaction Monitoring

Understanding the intricate details of chemical reactions as they happen is crucial for optimization and discovery. Advanced in-situ spectroscopic and crystallographic techniques are providing unprecedented insights into the synthesis and behavior of pyridine derivatives.

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring reactions in real-time. For example, in-situ Raman has been used to monitor the visible laser-induced [2+2] cycloaddition of pyridine-substituted olefins, revealing how laser power and wavelength affect reaction kinetics. Similarly, in-situ FTIR spectroscopy is well-established for characterizing the acid sites on catalyst surfaces by observing the adsorption of pyridine. This technique can distinguish between Lewis and Brønsted acid sites, which is vital for understanding and designing catalytic processes. Electrochemical surface-enhanced Raman spectroscopy (EC-SERS) provides high interfacial sensitivity to study processes at electrode surfaces, such as the interaction of pyridine with a platinum electrode during CO2 reduction.

X-ray crystallography provides definitive structural information about reaction intermediates and products. High-pressure crystallographic studies on pyridine have revealed different polymorphs and have been used to study pressure-induced chemical transformations. Combining crystallographic data from sources like the Cambridge Structural Database (CSD) with high-throughput crystallography and computational studies allows for a systematic understanding of intermolecular interactions, such as the CH–O interactions between pyridine and water. These advanced analytical methods are essential for building a complete picture of reaction mechanisms and the structural properties of chlorobenzylpyridine systems.

Theoretical Prediction and Experimental Validation of Novel Reactivities and Applications for Chlorobenzylpyridine Systems

The interplay between theoretical prediction and experimental validation is a powerful paradigm for uncovering novel reactivities and applications for chlorobenzylpyridine systems. Computational chemistry, particularly quantum chemical approaches, allows for the in-silico investigation of reaction mechanisms and the rational tuning of reactivity. mdpi.com

For substituted pyridines, theoretical calculations can predict properties like Lewis basicity, which can then be correlated with experimentally measured reaction rates. nih.gov For instance, in nucleophilic aromatic substitution (SNAr) reactions involving substituted pyridinium (B92312) ions, computational results help elucidate the reaction mechanism, indicating whether the reaction proceeds via an E2 or E1cB-like pathway depending on the leaving group. Such studies have shown that the reactivity order doesn't always follow expected trends, highlighting the importance of detailed mechanistic investigation. For a system like this compound, the electron-withdrawing nature of the chloro-substituent on the benzyl (B1604629) ring and the electronic properties of the pyridine ring itself will dictate its reactivity in various reactions.

Quantum-chemical calculations can estimate thermodynamic parameters like the Gibbs free energy of reactions and activation barriers, providing insights into reaction yields and rates. For example, the reactivity of pyridine derivatives in forming zwitterionic compounds can be rationalized by calculating the electrostatic potential at the nitrogen atom and the energy of hydrogen bond formation in transition states. These theoretical predictions can then be validated through synthesis and kinetic studies. This synergistic approach, where computational models predict reactivity and guide experimental design, is crucial for exploring new chemical transformations and discovering novel applications for chlorobenzylpyridine systems in areas like catalysis and materials science. nih.gov

Q & A

Q. Table 1: Representative Reaction Conditions

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent integration. For example, aromatic protons in the 4-chlorobenzyl group appear as distinct doublets (δ 7.2–7.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ for C₁₂H₁₀ClN requires exact mass 204.0575) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, often refined using SHELX software .

Advanced: How can crystallographic data discrepancies in this compound derivatives be resolved?

Methodological Answer:

- Validation Tools : Use SHELXL (for small molecules) to refine occupancy ratios and thermal parameters. For example, resolved disorder in the thioether group via iterative refinement .

- Complementary Techniques : Pair X-ray data with DFT-optimized structures to validate bond lengths/angles .

- Cross-Referencing : Compare with analogous structures (e.g., triazolo-pyridines in ) to identify systematic errors .

Advanced: What strategies optimize regioselective functionalization of the pyridine ring?

Methodological Answer:

- Directing Groups : Use sulfonyl or amino groups to steer electrophilic substitution to specific positions .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during halogenation .

- Catalytic Systems : Pd/ligand combinations (e.g., XPhos) enhance selectivity in cross-coupling reactions .

Advanced: How do computational methods aid in understanding electronic properties?

Methodological Answer:

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, used B3LYP/6-31G* to model charge distribution .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies .

Basic: What are key considerations in designing biological activity assays?

Methodological Answer:

- Target Selection : Prioritize enzymes/receptors with structural homology to known targets (e.g., sigma-1 receptors in ) .

- Dose-Response Curves : Use micromolar to millimolar ranges to establish IC₅₀ values for antifungal/antibacterial activity .

- Control Experiments : Include reference inhibitors (e.g., ketoconazole for antifungal assays) to validate assay conditions .

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

- Standardized Protocols : Adopt CLSI guidelines for MIC assays to ensure reproducibility .

- Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., piperidine derivatives in ) to identify trends .

- Mechanistic Studies : Use knockout models or isotopic labeling to confirm target engagement .

Basic: How to ensure purity and stability during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.